Mat2A-IN-12

MAT2A inhibition enzymatic assay biochemical potency

Researchers investigating synthetic lethality in MTAP-deleted cancers require a high-potency MAT2A inhibitor with validated selectivity to ensure reproducible SAM depletion. Mat2A-IN-12 (CAS 631897-75-1) directly addresses this need. - Biochemical IC50 of 5 nM against MAT2A, enabling robust target engagement at low concentrations. - Antiproliferative IC50 of 5 μM in HCT-116 MTAP-/- cells, ideal for isogenic pair experimental designs. - Allosteric mechanism ensures sustained inhibition independent of methionine fluctuations, reducing variability in methylation studies. Available as a high-purity (≥98%) solid with cold-chain shipping, this compound is a critical tool for preclinical oncology research and SAR benchmarking.

Molecular Formula C20H17NO3
Molecular Weight 319.4 g/mol
Cat. No. B15138077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMat2A-IN-12
Molecular FormulaC20H17NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=[N+](C(=CC3=C2C4=C(O3)C=CC(=C4)OC)C)[O-]
InChIInChI=1S/C20H17NO3/c1-12-4-6-14(7-5-12)20-19-16-11-15(23-3)8-9-17(16)24-18(19)10-13(2)21(20)22/h4-11H,1-3H3
InChIKeyBWMRZPZVODSGTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mat2A-IN-12: Potent Allosteric MAT2A Inhibitor


Mat2A-IN-12 (also designated MAT2A Allosteric inhibitor 2, CAS 631897-75-1) is a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), the extrahepatic isoform responsible for S-adenosylmethionine (SAM) biosynthesis in cancer cells . The compound demonstrates nanomolar biochemical inhibition of MAT2A enzymatic activity and exhibits antiproliferative efficacy in MTAP-deleted (MTAP-/-) cell lines, consistent with the established synthetic lethality paradigm wherein MTAP-deficient tumors are exquisitely vulnerable to SAM depletion via MAT2A blockade .

Why Mat2A-IN-12 Is Not Interchangeable


The MAT2A inhibitor landscape encompasses compounds with vastly divergent potency ranges, allosteric binding modalities, and selectivity profiles that preclude functional interchangeability. Biochemical IC50 values for MAT2A inhibition vary by nearly two orders of magnitude across tool compounds—from 5 nM to 420 nM—while antiproliferative activity in MTAP-null cells ranges from nanomolar to high micromolar depending on the specific inhibitor [1]. Substituting Mat2A-IN-12 with structurally distinct MAT2A inhibitors such as PF-9366, AG-270, or SCR-7952 without validating equivalent target engagement and cellular efficacy introduces unacceptable experimental variability and may compromise reproducibility of SAM depletion-dependent phenotypes [1].

Mat2A-IN-12 Potency & Selectivity Benchmarks


Biochemical MAT2A Inhibition Potency

Mat2A-IN-12 inhibits MAT2A with an IC50 of 5 nM in biochemical enzymatic assays, establishing it among the highest-potency MAT2A inhibitors reported . This represents an 84-fold increase in potency relative to the first-generation allosteric inhibitor PF-9366 (IC50 = 420 nM) [1], and a 2.8-fold potency advantage over the clinical-stage inhibitor AG-270 (IC50 = 14 nM) .

MAT2A inhibition enzymatic assay biochemical potency

Antiproliferative Activity in MTAP-Deleted HCT-116 Cells

Mat2A-IN-12 demonstrates antiproliferative activity with an IC50 of 5 μM in the MTAP-/- isogenic variant of HCT-116 human colorectal carcinoma cells [1]. In comparative studies under similar experimental conditions, compound 17 (STL235627), a structurally related MAT2A inhibitor identified from the same virtual screening campaign, exhibited an IC50 of 4.957 μM in the same MTAP-/- HCT-116 cell line and an IC50 of 9.23 μM in MTAP wild-type HCT-116 cells, yielding a 1.86-fold selectivity window for MTAP-deleted cells [1].

MTAP deletion antiproliferative activity HCT-116

Allosteric vs. Substrate-Competitive MAT2A Inhibition

Mat2A-IN-12 functions as an allosteric inhibitor of MAT2A, binding outside the substrate pocket to induce conformational changes that reduce enzymatic turnover [1]. This mechanism contrasts fundamentally with substrate-competitive MAT2A inhibitors such as FIDAS-5, which compete directly with SAM for active site binding (IC50 = 2.1 μM) . Allosteric MAT2A inhibitors maintain efficacy regardless of intracellular methionine or SAM concentrations, whereas substrate-competitive inhibitors may exhibit reduced potency in high-substrate tumor microenvironments—a critical consideration for experimental design in metabolically heterogeneous cancer models [1].

allosteric inhibition SAM-competitive mechanism of action

Chemical Tool vs. Clinical MAT2A Inhibitors

Mat2A-IN-12 is positioned as a research-use-only chemical probe for preclinical investigations of MAT2A biology and MTAP synthetic lethality . In contrast, AG-270 has completed first-in-human Phase I clinical evaluation in patients with advanced MTAP-deleted malignancies (NCT03435250), with documented clinical pharmacodynamics including 54-70% maximal reductions in plasma SAM concentrations and observed partial responses in two patients [1]. The distinction is critical for procurement decisions: Mat2A-IN-12 serves as a cost-effective, high-potency tool for in vitro mechanistic studies and target validation, whereas AG-270 represents a clinical comparator with established human safety and pharmacodynamic data .

research tool preclinical in vitro studies

Potency Positioning vs. Next-Generation Inhibitors

Mat2A-IN-12 exhibits an IC50 of 5 nM, placing it among the more potent MAT2A inhibitors reported to date . Next-generation inhibitors such as SCR-7952 (IC50 = 18.7 nM) and compound 9 (AZ-28 derivative, IC50 = 20 nM) demonstrate single-digit to low double-digit nanomolar biochemical potency, while early-generation inhibitors including PF-9366 (IC50 = 420 nM) and FIDAS-5 (IC50 = 2.1 μM) are substantially less potent [1][2]. Although direct head-to-head comparisons with all inhibitors are unavailable, the potency positioning across the class indicates that Mat2A-IN-12 represents a high-potency option suitable for experiments where maximal MAT2A inhibition at minimal compound concentrations is desired .

MAT2A inhibitor potency SCR-7952 AZ-28

Mat2A-IN-12 Research Applications


Target Engagement & SAR in MTAP-Deleted Models

Mat2A-IN-12 is optimally deployed for biochemical and cellular target engagement studies in MTAP-deficient cancer models, leveraging its 5 nM biochemical MAT2A IC50 [1]. The compound's antiproliferative activity (IC50 = 5 μM in HCT-116 MTAP-/- cells) enables direct assessment of MAT2A-dependent growth inhibition in colorectal cancer and other MTAP-deleted tumor models [1]. For structure-activity relationship (SAR) campaigns, Mat2A-IN-12 serves as a high-potency reference compound for benchmarking novel MAT2A inhibitor candidates.

SAM Depletion and Methylation-Dependent Phenotype Analysis

Investigators examining the downstream consequences of SAM depletion—including PRMT5-mediated symmetric arginine dimethylation, DNA methylation, and histone methylation patterns—can utilize Mat2A-IN-12 to induce rapid MAT2A inhibition with minimal compound usage due to its high biochemical potency [1]. The allosteric mechanism ensures sustained MAT2A suppression independent of intracellular methionine or SAM fluctuations, reducing experimental variability in time-course methylation studies [2].

Synthetic Lethality Validation and Genetic Interaction Mapping

Mat2A-IN-12 provides a chemical probe tool for validating synthetic lethal interactions between MTAP deletion and MAT2A inhibition [1]. The compound's efficacy in MTAP-/- HCT-116 cells, with parallel reference data for related inhibitors against MTAP WT controls showing differential selectivity, supports isogenic pair experimental designs to quantify the therapeutic window of MAT2A inhibition in MTAP-deleted versus MTAP-proficient genetic backgrounds [1].

Comparative Pharmacology with Clinical MAT2A Inhibitors

For research groups investigating the pharmacological evolution of MAT2A inhibitors, Mat2A-IN-12 represents a high-potency preclinical tool that can be compared with clinical-stage agents such as AG-270 (IC50 = 14 nM biochemical; 54-70% plasma SAM reduction in patients) [1][2]. Such comparative studies enable dissection of potency requirements for in vitro versus in vivo target engagement and facilitate interpretation of clinical pharmacodynamic data against preclinical benchmarks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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